

Disperse Red 167: A Technical Guide for Researchers

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An In-depth Technical Guide on the Single Azo Class Dye, Disperse Red 167

Disperse Red 167 is a synthetic organic compound classified as a single azo disperse dye.[1] [2] Its chemical structure features a single azo group (-N=N-) which acts as the chromophore, responsible for its characteristic red color. This dye is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester and its blends, due to its low water solubility and ability to disperse in aqueous media.[2][3] This technical guide provides a comprehensive overview of **Disperse Red 167**, including its chemical and physical properties, a detailed, representative experimental protocol for its synthesis, and methods for its characterization, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Disperse Red 167 is characterized by the following properties, which are crucial for its application and synthesis. The data presented below has been compiled from various sources.



Property	Value	Source(s)
C.I. Name	Disperse Red 167	[1][2]
C.I. Number	11338	[1]
CAS Registry Number	61968-52-3, 26850-12-4	[1][2]
Molecular Formula	C23H26CIN5O7	[1][2]
Molecular Weight	519.93 g/mol	[1][2][4]
Appearance	Deep red powder	[1][2]
Melting Point	120 °C	[5]
Maximum Absorption Wavelength (λmax)	525 nm	[5]
Density	1.34 g/cm ³	

Synthesis of Disperse Red 167

The synthesis of **Disperse Red 167** is achieved through a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[1][2] The overall reaction involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine.[1]

Experimental Protocol

The following is a representative, detailed experimental protocol for the laboratory-scale synthesis of **Disperse Red 167**. This protocol is based on general procedures for azo dye synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- 2-chloro-4-nitrobenzenamine
- 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine



- Concentrated Hydrochloric Acid (HCI)
- Sodium Nitrite (NaNO₂)
- Sodium Acetate
- Ice
- Distilled Water
- Ethanol (for recrystallization)
- Stirring apparatus
- Beakers and flasks
- · Buchner funnel and filter paper

Step 1: Diazotization of 2-chloro-4-nitrobenzenamine

- In a 250 mL beaker, suspend a specific molar equivalent of 2-chloro-4-nitrobenzenamine in a solution of concentrated hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain
 this low temperature to ensure the stability of the diazonium salt.
- In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-chloro-4nitrobenzenamine. The temperature should be strictly maintained below 5 °C during this addition.
- After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5
 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The
 resulting solution contains the unstable diazonium salt and should be used immediately in
 the next step.

Step 2: Azo Coupling Reaction



- In a separate 500 mL beaker, dissolve a molar equivalent of the coupling component, 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine, in a suitable solvent and cool the solution to 0-5 °C in an ice bath.
- Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
- To facilitate the coupling reaction, a solution of sodium acetate can be added to adjust the pH of the reaction mixture to a weakly acidic to neutral range (pH 4-5), which is optimal for coupling with aromatic amines.[1]
- A colored precipitate of **Disperse Red 167** will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

- Isolate the precipitated **Disperse Red 167** dye by vacuum filtration using a Buchner funnel.
- Wash the filter cake with cold distilled water to remove any unreacted salts and acids.
- The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of higher purity.
- Dry the purified dye in a vacuum oven at a low temperature.

Characterization of Disperse Red 167

The synthesized **Disperse Red 167** should be characterized to confirm its identity and purity. The following spectroscopic techniques are typically employed for the characterization of azo dyes.

- Ultraviolet-Visible (UV-Vis) Spectroscopy:
- Protocol: A dilute solution of Disperse Red 167 is prepared in a suitable solvent (e.g., acetone, where it is soluble[3]). The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer.

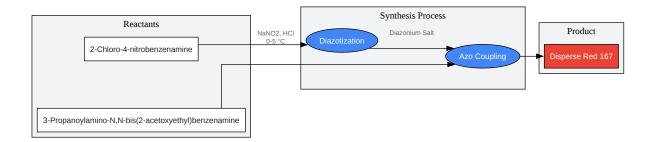


- Expected Results: The spectrum is expected to show a strong absorption band in the visible region, with a maximum absorption wavelength (λmax) around 525 nm, which is responsible for its red color.[5] This absorption is due to the π → π* electronic transition within the conjugated azo chromophore.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
- Protocol: The FT-IR spectrum of the solid dye is recorded using the KBr pellet technique or with an ATR accessory.
- Expected Results: The spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule. These include:
 - N=N stretching vibration of the azo group (typically around 1400-1450 cm⁻¹).
 - C=O stretching of the ester and amide groups (around 1650-1750 cm⁻¹).
 - N-H stretching of the secondary amide (around 3300 cm⁻¹).
 - C-Cl stretching (around 600-800 cm⁻¹).
 - NO₂ stretching of the nitro group (asymmetric and symmetric bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
 - Aromatic C-H and C=C stretching vibrations.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the ethyl acetate and propanoylamino groups, and the N-H proton of the amide. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule, including those in the aromatic rings, the azo group, the carbonyl groups, and the aliphatic chains.



Visualizations

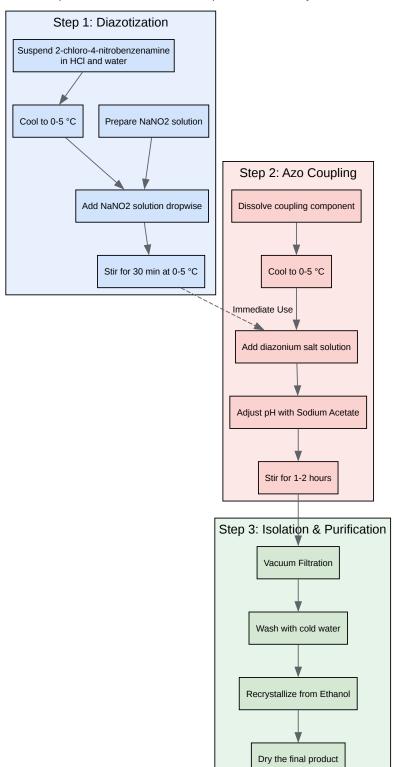
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Synthesis pathway of Disperse Red 167.





Experimental Workflow for Disperse Red 167 Synthesis

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Caption: Experimental workflow for the synthesis of **Disperse Red 167**.



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